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Compound of Interest

Compound Name: (R)-Duloxetine

Cat. No.: B040053

Audience: Researchers, scientists, and drug development professionals.
Introduction:

(R)-Fluoxetine and (R)-atomoxetine are important chiral pharmaceutical compounds. The
development of efficient and stereoselective synthetic routes to their key chiral intermediates is
a critical aspect of their manufacturing. This document outlines established protocols for the
asymmetric synthesis of key intermediates for (R)-fluoxetine, namely (R)-N-methyl-3-phenyl-3-
hydroxypropylamine, and for (R)-atomoxetine, (R)-N-methyl-3-hydroxy-3-phenylpropylamine,
which can be a common intermediate, and (R)-methylhydroxylaminopropanol. The described
methods include iridium-catalyzed asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS)
reduction, providing high yields and excellent enantioselectivity.

Data Presentation

The following tables summarize the quantitative data for the asymmetric synthesis of the key
intermediates for (R)-fluoxetine and (R)-atomoxetine.

Table 1: Asymmetric Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (Intermediate
for (R)-Fluoxetine and (R)-Atomoxetine)
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Table 2: Asymmetric Synthesis of (R)-methylhydroxylaminopropanol (Intermediate for (R)-

Atomoxetine)
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Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric
Hydrogenation for (R)-N-Boc-3-amino-1-phenyl-1-
propanol

This protocol describes the asymmetric hydrogenation of N-Boc-3-amino-1-phenylpropan-1-
one to yield the chiral alcohol intermediate.

Materials:

e N-Boc-3-amino-1-phenylpropan-1-one

e [Ir(COD)CI]2 (Iridium catalyst precursor)

o Chiral tridentate ferrocene-based phosphine ligand (e.g., (Rc,Sp,Rc)-L6)[1]
e Sodium tert-butoxide (NaOtBu)

e Toluene, anhydrous

e Hydrogen gas (H2)

o Standard glassware for inert atmosphere reactions
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Procedure:

In a glovebox, a reaction vessel is charged with [Ir(COD)CI]2 (0.05 mol%) and the chiral
phosphine ligand (0.105 mol%).

Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to
form the catalyst complex.

N-Boc-3-amino-1-phenylpropan-1-one (1.0 mmol) and NaOtBu (5 mol%) are added to the
reaction vessel.

The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

The reaction mixture is stirred under a hydrogen atmosphere (pressure may vary, typically 1-
50 atm) at room temperature (25-30 °C) until the reaction is complete (monitored by TLC or
HPLC).

Upon completion, the reaction is carefully vented, and the solvent is removed under reduced
pressure.

The residue is purified by column chromatography on silica gel to afford (R)-N-Boc-3-amino-
1-phenyl-1-propanol.[1][2][3]

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction for
(R)-3-chloro-1-phenyl-1-propanol

This protocol details the enantioselective reduction of 3-chloropropiophenone. The resulting

chiral alcohol can be further converted to the desired amino alcohol.

Materials:

3-Chloropropiophenone

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane dimethyl sulfide complex (BMS, ~10 M)

Tetrahydrofuran (THF), anhydrous
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e Methanol
o Standard glassware for inert atmosphere reactions
Procedure:

o A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with (R)-2-
Methyl-CBS-oxazaborolidine solution (0.1 eq).

e Anhydrous THF is added, and the solution is cooled to -20 °C.
 BMS (0.6 eq) is added dropwise, and the mixture is stirred for 10 minutes.

e A solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF is added slowly over 30
minutes, maintaining the temperature at -20 °C.

e The reaction is stirred at -20 °C for 1-2 hours or until completion as monitored by TLC.
e The reaction is quenched by the slow addition of methanol at -20 °C.
e The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

e The solvents are removed under reduced pressure, and the residue is worked up with an
appropriate aqueous solution (e.g., 1 M HCI) and extracted with an organic solvent (e.g.,
ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated. The crude product can be purified by column chromatography.[7][4]

Protocol 3: Asymmetric Hydrogenation for (R)-
methylhydroxylaminopropanol

This protocol describes the synthesis of a key intermediate for (R)-atomoxetine.
Materials:

o 3-methoxymethylamino-1-phenyl-1-propanone hydrochloride
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RuCl2-((S)-DMSEGPHOS)((S)-DAIPEN) (Ruthenium catalyst with chiral ligands)
Methanol

Base (e.g., NaOH) to adjust pH

Hydrogen gas (Hz)

High-pressure reactor

Procedure:

A high-pressure reactor is charged with 3-methoxymethylamino-1-phenyl-1-propanone
hydrochloride and the ruthenium catalyst.

Methanol is added as the solvent.
The pH of the reaction mixture is adjusted to a range of 6-14 using a suitable base.
The reactor is sealed and purged with hydrogen gas.

The reaction is pressurized with hydrogen and stirred at a controlled temperature until the
reaction is complete.

After the reaction, the reactor is cooled and depressurized.
The catalyst is removed by filtration.

The filtrate is concentrated under reduced pressure, and the product is isolated and purified.

[6]
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(R)-Atomoxetine Intermediate Synthesis
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Caption: Workflow for the asymmetric synthesis of key intermediates for (R)-fluoxetine and (R)-
atomoxetine.
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Caption: Logical pathway of the Corey-Bakshi-Shibata (CBS) reduction for intermediate
synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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